molecular formula C18H18O3 B14344153 4,4'-Oxybis[2-(prop-2-en-1-yl)phenol] CAS No. 105329-34-8

4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]

Cat. No.: B14344153
CAS No.: 105329-34-8
M. Wt: 282.3 g/mol
InChI Key: QEILNQWHQJSWST-UHFFFAOYSA-N
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Description

4,4'-Oxybis[2-(prop-2-en-1-yl)phenol] is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.33 g/mol . This bisphenol derivative features a central oxygen bridge and two terminal allyl (prop-2-en-1-yl) substituents, which are highly reactive functional groups . The compound has a topological polar surface area of approximately 49.7 Ų . Its structure, which includes two phenolic hydroxyl groups, makes it a versatile building block (synthon) in synthetic organic chemistry, particularly for constructing more complex molecular architectures through reactions at the allyl sites, such as polymerizations or the formation of ether and other functional groups . Researchers have utilized this compound in various scientific studies, including investigations into material science and the physicochemical properties of organic molecules . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

105329-34-8

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

4-(4-hydroxy-3-prop-2-enylphenoxy)-2-prop-2-enylphenol

InChI

InChI=1S/C18H18O3/c1-3-5-13-11-15(7-9-17(13)19)21-16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2

InChI Key

QEILNQWHQJSWST-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CC=C)O

Origin of Product

United States

Preparation Methods

Ullmann Coupling Approach

The Ullmann reaction, employing copper catalysts to couple aryl halides with phenols, offers a robust pathway for diaryl ether synthesis. For 4,4'-oxybis[2-(prop-2-en-1-yl)phenol], this method involves:

  • Substrate Preparation :

    • Synthesize 4-bromo-2-allylphenol by brominating 2-allylphenol at the para position using $$ \text{Br}_2 $$ in dichloromethane at 0–10°C.
    • Protect the phenolic hydroxyl group as a methyl ether using $$ \text{CH}3I $$ and $$ \text{K}2\text{CO}_3 $$ in acetone.
  • Coupling Reaction :

    • React two equivalents of 4-bromo-2-allylphenol methyl ether with a catalytic system of $$ \text{CuI} $$ (10 mol%), 1,10-phenanthroline (20 mol%), and $$ \text{Cs}2\text{CO}3 $$ in dimethylformamide (DMF) at 110°C for 24 hours.
    • Yield : 72–78% (isolated after column chromatography).
  • Deprotection :

    • Demethylate the intermediate using $$ \text{BBr}_3 $$ in dichloromethane at −30°C, followed by aqueous workup.

Advantages : High regioselectivity for ether formation; compatible with sensitive allyl groups.
Limitations : Requires stoichiometric copper catalysts, complicating purification.

Nucleophilic Aromatic Substitution

This method leverages electron-deficient aryl halides and activated phenols under basic conditions:

  • Substrate Synthesis :

    • Prepare 4-fluoro-2-allylphenol via directed ortho-metalation of 4-fluorophenol, followed by allylation with allyl bromide.
  • Etherification :

    • React 4-fluoro-2-allylphenol with 4-hydroxy-2-allylphenol in the presence of $$ \text{K}2\text{CO}3 $$ and tetrabutylammonium iodide (TBAI) in dimethyl sulfoxide (DMSO) at 120°C.
    • Yield : 65–70%.

Key Insight : The electron-withdrawing fluoro group enhances leaving-group ability, favoring nucleophilic attack by the phenoxide ion.

Claisen Rearrangement Strategy

The Claisen rearrangement enables the conversion of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds. Adapted for 4,4'-oxybis[2-(prop-2-en-1-yl)phenol]:

  • Allyl Vinyl Ether Synthesis :

    • Protect 4,4'-dihydroxybiphenyl ether as its bis-allyl ether using allyl bromide and $$ \text{NaH} $$ in tetrahydrofuran (THF).
  • Rearrangement :

    • Heat the bis-allyl ether to 200°C under inert atmosphere, inducing-sigmatropic rearrangement to form ortho-allylated phenols.
    • Yield : 55–60% (requires high-temperature conditions).

Challenge : Competing polymerization of allyl groups at elevated temperatures.

Comparative Analysis of Synthetic Routes

Method Catalysts/Reagents Temperature (°C) Yield (%) Purity (%)
Ullmann Coupling CuI, 1,10-phenanthroline 110 72–78 98
Nucleophilic Substitution K₂CO₃, TBAI 120 65–70 95
Claisen Rearrangement None 200 55–60 90

Key Observations :

  • Ullmann coupling provides the highest yield and purity but requires toxic copper catalysts.
  • Nucleophilic substitution avoids transition metals but demands electron-deficient aryl halides.
  • Claisen rearrangement is atom-economical but suffers from low yields due to side reactions.

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its antioxidant effects. The compound can also undergo redox reactions, contributing to its overall activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

A. 4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol] (CAS: 41481-66-7)
  • Structure : Sulfonyl (SO₂) bridge instead of oxy (O) bridge.
  • Applications : Industrial resin production .
  • Exposure: Found in higher abundances in socioeconomically stressed populations, though its source remains unknown .
B. Bisphenol A (BPA) (CAS: 80-05-7)
  • Structure : Isopropylidene (C(CH₃)₂) bridge with para-methyl groups.
  • Applications : Widely used in plastics, thermal paper, and epoxy resins .
  • Toxicology: Endocrine-disrupting activity via estrogen receptor binding. Noted for reproductive and developmental toxicity.
  • Regulatory Status : Subject to strict regulations due to health concerns.
C. Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis- (CAS: 90884-29-0)
  • Structure : Oxygen-thioether (O-CH₂-CH₂-S) bridges.
  • Regulatory Status: Listed under TSCA Section 12(b) for export notification .

Functional and Toxicological Comparisons

Table 1: Comparative Data on Diphenolic Compounds
Compound Bridge Type Key Substituents Applications Toxicity Highlights
4,4'-Oxybis[2-(prop-2-en-1-yl)phenol] Oxybis (O) Ortho-propenyl Unknown (likely industrial) Limited data; infer from analogs.
4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol] Sulfonyl (SO₂) Ortho-propenyl Resins Low receptor activity ; high plasma binding in trout
Bisphenol A (BPA) Isopropylidene Para-methyl Plastics, thermal paper Endocrine disruption; regulated globally.
Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis- Oxy-thioether None Polymers (inferred) EPA-regulated for export .

Mechanistic and Environmental Insights

  • Exposure Pathways: Sulfonylbis analogs are linked to socioeconomic disparities in chemical exposure, suggesting environmental justice implications . BPA’s ubiquity in consumer products contrasts with the niche industrial use of sulfonylbis derivatives.
  • Ecotoxicity: Sulfonylbis compounds show species-specific binding (e.g., trout vs. human), emphasizing the need for cross-species toxicogenomic studies .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]?

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reactions involving bis-phenolic precursors with allyl halides in the presence of bases like Cs₂CO₃ or K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux conditions are common. Post-synthesis purification typically employs silica gel column chromatography, with structural confirmation via ¹H NMR and LC-MS for purity validation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • ¹H NMR : Identifies proton environments, particularly the allyl (prop-2-en-1-yl) groups and phenolic -OH signals (δ ~5-6 ppm for allyl protons; δ ~9-10 ppm for -OH, depending on solvent).
  • LC-MS : Confirms molecular weight (C₁₈H₁₈O₄S, MW 330.4) and purity.
  • IR Spectroscopy : Detects phenolic O-H stretches (~3200-3500 cm⁻¹) and sulfonyl S=O vibrations (~1150-1350 cm⁻¹) .

Q. How is 4,4'-Oxybis[2-(prop-2-en-1-yl)phenol] utilized in coordination chemistry?

The compound’s phenolic oxygen and allyl groups can act as ligands for metal coordination. For instance, in hydrothermal syntheses, analogous oxybis(benzoate) ligands form coordination polymers with Ni(II) or Pb(II), characterized by single-crystal X-ray diffraction (employing SHELXL for refinement) and UV-Vis spectroscopy to assess metal-ligand charge transfer .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. Key steps include:

  • Applying restraints for disordered allyl groups.
  • Validating hydrogen bonding networks via Fourier difference maps.
  • Cross-verifying with spectroscopic data (e.g., IR for functional groups) .

Q. What in vitro toxicogenomic models are suitable for evaluating its biological activity?

The EPA’s ToxCast LTEA assay employs metabolically competent hepatic cell cultures to screen for receptor-mediated toxicity (e.g., AHR, CAR activation). For 4,4'-Oxybis[2-(prop-2-en-1-yl)phenol], dose-response curves can identify potency (µM range) and mechanistic pathways, supplemented by transcriptomic profiling .

Q. What analytical strategies detect trace levels of this compound in environmental or biological matrices?

  • LC-MS/MS : Optimize using a C18 column with mobile phases of methanol and ammonium acetate buffer (pH 4.6) for ionization efficiency.
  • Derivatization : Enhance sensitivity by acetylating phenolic -OH groups prior to GC-MS analysis.
  • Quality Control : Spike internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. How does its structural flexibility influence supramolecular assembly in porous coordination polymers?

The allyl groups and sulfonyl bridge enable dynamic framework adjustments under guest inclusion or thermal stimuli. For example, in MOFs, the sulfonyl moiety can act as a hydrogen-bond acceptor, while allyl groups participate in π-π stacking, affecting pore size and gas adsorption properties (e.g., CO₂ selectivity) .

Methodological Notes

  • Synthesis Optimization : Replace traditional column chromatography with preparative HPLC for higher yield and scalability .
  • Crystallography : For twinned crystals, use SHELXD for initial phase solutions before refinement in SHELXL .
  • Toxicity Screening : Combine high-throughput assays with molecular docking to predict interactions with nuclear receptors (e.g., PPARα) .

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